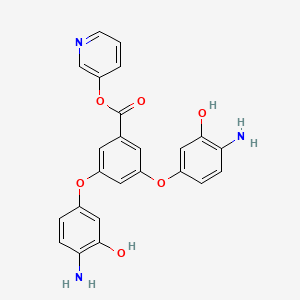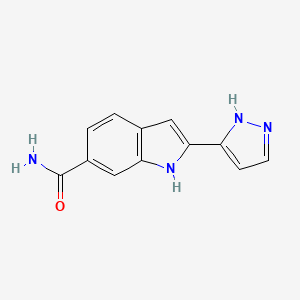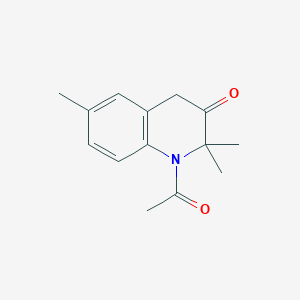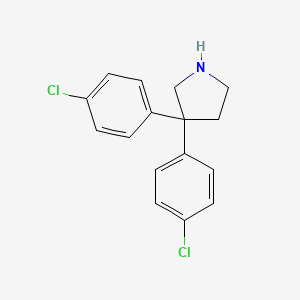![molecular formula C20H23N3O B14204566 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile CAS No. 918482-05-0](/img/structure/B14204566.png)
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile is a chemical compound that features a piperazine ring substituted with a phenoxyethyl group and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a phenoxyethyl group. This can be achieved through a nucleophilic substitution reaction where phenoxyethyl chloride reacts with piperazine in the presence of a base such as potassium carbonate.
Introduction of the Benzonitrile Group: The resulting phenoxyethylpiperazine is then reacted with a benzonitrile derivative. This step often involves a Mannich reaction, where formaldehyde and a secondary amine (in this case, the phenoxyethylpiperazine) react with a benzonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo further substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Mecanismo De Acción
The mechanism of action of 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenoxyethyl group can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and is used in medicinal chemistry for its antibacterial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound is used as an antipsychotic drug and features a piperazine ring similar to 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenoxyethyl group allows for specific interactions with neurotransmitter receptors, making it a valuable compound in the development of drugs targeting the central nervous system.
Propiedades
Número CAS |
918482-05-0 |
|---|---|
Fórmula molecular |
C20H23N3O |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H23N3O/c21-16-18-5-4-6-19(15-18)17-23-11-9-22(10-12-23)13-14-24-20-7-2-1-3-8-20/h1-8,15H,9-14,17H2 |
Clave InChI |
URGLMOGYFLLMCV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC(=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)


![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)


![3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14204525.png)
![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)




